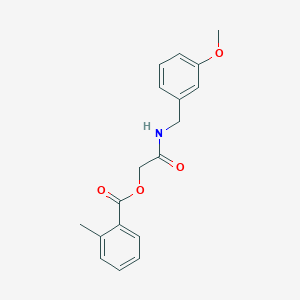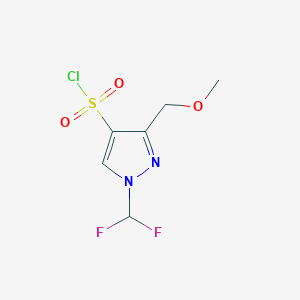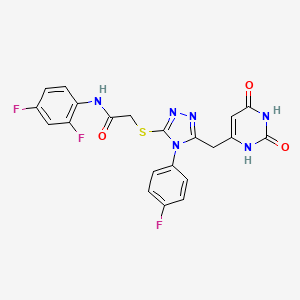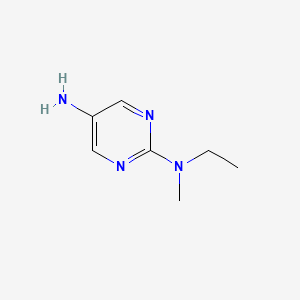![molecular formula C22H23N3O2S B2915004 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-01-8](/img/no-structure.png)
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a carbonyl group attached to the piperidine ring .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antiviral Activities
The synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, including analogs structurally related to the compound , has been explored for antiviral activities against a spectrum of viruses including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, and more. These compounds have shown potential in inhibiting viral replication, with some exhibiting significant selectivity indices, indicating a promising balance between efficacy and toxicity (Selvam et al., 2007).
Antitumor and Antibacterial Activities
Research into dihydrobenzo[h]quinazoline derivatives, akin to the core structure of the compound , has demonstrated antitumor properties in an ascites carcinoma model and antibacterial properties via the agar diffusion method. These findings suggest the potential utility of these compounds in developing therapies for cancer and bacterial infections (Markosyan et al., 2019).
Anticancer Activity and EGFR-Tyrosine Kinase Inhibition
A novel series of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives were synthesized and characterized, with some showing remarkable activity against the CNS SNB-75 Cancer cell line. This highlights the potential of quinazoline derivatives in targeting EGFR-tyrosine kinase as antitumor agents, offering a framework that could lead to the discovery of potent anticancer agents (Noolvi & Patel, 2013).
Antimicrobial Activities
Several quinazolin-4(3H)-one derivatives, including those with sulfonamide and thiazolidinone moieties, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate the potential for these compounds to serve as effective agents against various microbial pathogens, demonstrating a broad spectrum of antimicrobial efficacy (Patel et al., 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3,5-dimethylpiperidine-1-carboxylic acid with 4-nitrobenzaldehyde to form 4-(3,5-dimethylpiperidine-1-carbonyl)benzaldehyde. This intermediate is then reacted with 2-mercaptoquinazolin-4-one to form the final product.", "Starting Materials": [ "3,5-dimethylpiperidine-1-carboxylic acid", "4-nitrobenzaldehyde", "2-mercaptoquinazolin-4-one" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylpiperidine-1-carboxylic acid with 4-nitrobenzaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form 4-(3,5-dimethylpiperidine-1-carbonyl)benzaldehyde.", "Step 2: Reduction of the nitro group in 4-(3,5-dimethylpiperidine-1-carbonyl)benzaldehyde using a reducing agent such as SnCl2 or Fe/HCl to form 4-(3,5-dimethylpiperidine-1-carbonyl)benzylamine.", "Step 3: Reaction of 4-(3,5-dimethylpiperidine-1-carbonyl)benzylamine with 2-mercaptoquinazolin-4-one in the presence of a suitable base such as NaOH or K2CO3 to form the final product, 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS RN |
403728-01-8 |
Product Name |
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C22H23N3O2S |
Molecular Weight |
393.51 |
IUPAC Name |
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O2S/c1-14-11-15(2)13-24(12-14)20(26)16-7-9-17(10-8-16)25-21(27)18-5-3-4-6-19(18)23-22(25)28/h3-10,14-15H,11-13H2,1-2H3,(H,23,28) |
InChI Key |
IDEKQKHBEUDGHX-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2914928.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2914930.png)
![Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2914931.png)
![3-Methoxy-N-methyl-N-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2914932.png)
![5-chloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2914933.png)
![N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide](/img/structure/B2914934.png)
![1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2914937.png)



